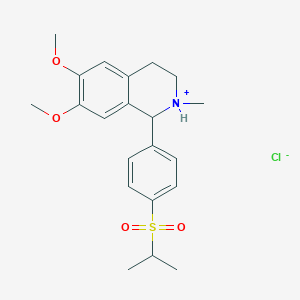
Germanium, tetraisopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Germanium, tetraisopropyl- can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with isopropanol (C₃H₈O) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
GeCl4+4C3H8O→Ge(OCH(CH3)2)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of Germanium, tetraisopropyl- involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Germanium, tetraisopropyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form germanium dioxide (GeO₂) and isopropanol.
Oxidation: Can be oxidized to form germanium dioxide.
Substitution: Reacts with other alcohols to form different germanium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water is the reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Other alcohols such as methanol or ethanol can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Germanium dioxide (GeO₂) and isopropanol.
Oxidation: Germanium dioxide (GeO₂).
Substitution: Different germanium alkoxides depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Germanium, tetraisopropyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Germanium, tetraisopropyl- in biological systems involves its interaction with cellular components. It is believed to enhance the activity of mitochondrial enzymes, improve cell energy supply, and stimulate tissue oxygenation. These effects contribute to its potential anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Germanium dioxide (GeO₂): A common oxidation product of Germanium, tetraisopropyl-.
Germanium tetrachloride (GeCl₄): A precursor used in the synthesis of Germanium, tetraisopropyl-.
Germanium sesquioxide (Ge₂O₃): Another germanium compound with different properties and applications
Uniqueness
Germanium, tetraisopropyl- is unique due to its specific structure and reactivity. Its ability to form stable alkoxides makes it valuable in various chemical syntheses and industrial applications. Additionally, its potential biological activities set it apart from other germanium compounds .
Eigenschaften
CAS-Nummer |
4593-82-2 |
|---|---|
Molekularformel |
C12H28Ge |
Molekulargewicht |
244.98 g/mol |
IUPAC-Name |
tetra(propan-2-yl)germane |
InChI |
InChI=1S/C12H28Ge/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
InChI-Schlüssel |
VIOZOELPIXYDFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Ge](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)


![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)






![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)



